Dobaq

Overview

Description

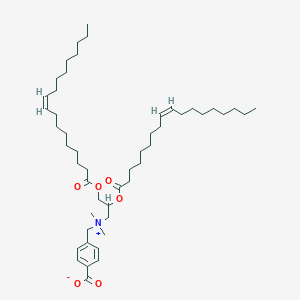

Dobaq (CAS 1360461-69-3) is a cationic lipid with pH-sensitive properties, widely studied for its role in drug delivery systems, particularly in liposomes and lipid nanoparticles (LNPs) . Its molecular formula is C₄₉H₈₃NO₆ (molecular weight: 782.19 g/mol), featuring a unique zwitterionic structure under physiological conditions. This arises from a tetrahedral amine (permanently positively charged) and a carboxylic acid group that protonates in acidic environments (e.g., pH < 6.5), rendering this compound positively charged .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, Dobaq is produced in large quantities using automated systems that control the reaction conditions precisely. The process involves the use of high-purity reagents and solvents to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dobaq undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in different applications depending on the specific functional groups introduced or modified .

Scientific Research Applications

Introduction to Dobaq

This compound is a cationic lipid that plays a crucial role in formulating lipid nanoparticles (LNPs) for delivering nucleic acids such as mRNA. Its unique properties allow it to enhance the stability and efficacy of mRNA delivery systems, making it a subject of extensive research in biomedicine.

2.1. mRNA Delivery Systems

This compound has been primarily studied within the context of mRNA delivery systems. Its incorporation into LNPs facilitates the encapsulation and protection of mRNA from degradation, thereby improving its therapeutic potential.

- Stability and Efficacy : Research indicates that LNPs containing this compound exhibit improved stability over time compared to other cationic lipids. For instance, a study highlighted that formulations with this compound maintained stability for over seven months under standard storage conditions .

Case Study 1: LNPs for Cancer Therapy

In a study investigating targeted therapies for acute lymphoblastic leukemia, researchers utilized this compound-based LNPs to deliver mRNA encoding chimeric antigen receptors (CAR). The results demonstrated that these LNPs could effectively transfect T cells, leading to significant anti-tumor responses .

Case Study 2: Vaccine Development

This compound has also been employed in the development of mRNA vaccines. A notable application involved modifying LNPs with this compound to enhance the immunogenicity of mRNA vaccines against infectious diseases. The study showed that these modified LNPs significantly increased the antibody response in animal models .

2.3. Comparative Analysis of Cationic Lipids

The table below summarizes the comparative stability and performance of various cationic lipids used in LNP formulations:

| Cationic Lipid | Stability (Months) | Efficacy in mRNA Delivery |

|---|---|---|

| DOTAP | 7 | High |

| DODAP | 5 | Moderate |

| This compound | 7+ | High |

This comparison highlights this compound's superior stability and efficacy in mRNA delivery applications compared to other commonly used cationic lipids.

Future Directions and Challenges

While this compound shows promise in various applications, challenges remain:

- Toxicity : The safety profile of this compound needs thorough investigation to ensure minimal toxicity during clinical use.

- Scalability : Developing scalable production methods for this compound-based formulations is crucial for commercial viability.

Mechanism of Action

Dobaq’s primary mechanism of action is related to its ability to form liposomes. When dispersed in water, the hydrophobic tails cluster inward, while the hydrophilic head groups face outward, forming a closed spherical structure resembling a cell membrane. This structure allows this compound to encapsulate and deliver various substances, including drugs and genetic material, to specific targets within the body.

Comparison with Similar Compounds

Key Properties

| Property | Value/Description |

|---|---|

| pH Sensitivity | pKa ≈ 5.5 (determined via TNS assay) |

| Structural Features | Benzoic acid group, C18 alkyl chains |

| Charge State | Zwitterionic (neutral) at pH 7.4; positively charged at pH < 5.5 |

| Applications | Nucleic acid delivery, pH-triggered drug release in tumors/endosomes |

This pH-dependent behavior enables Dobaq to enhance targeted delivery in acidic microenvironments, such as tumor tissues or intracellular endosomes .

Comparison with Similar Compounds

Structural and Functional Comparison

DOTAP (1,2-Dioleoyl-3-trimethylammonium-propane)

- Structure : Permanently positively charged quaternary ammonium headgroup, C18 alkyl chains.

- Key Differences :

- Charge : DOTAP maintains a fixed positive charge, whereas this compound transitions from zwitterionic to cationic in acidic conditions.

- Hydrophobicity : DOTAP exhibits greater hydrophobicity due to the absence of a polar benzoic acid group, leading to longer retention times in chromatographic analyses .

- Applications : Primarily used for electrostatic binding with nucleic acids (e.g., plasmid DNA, mRNA). Lacks pH-triggered release capabilities.

DODAP (1,2-Dioleoyl-3-dimethylammonium-propane)

- Structure : Ionizable amine headgroup (pKa ~6.6), C18 chains.

- Key Differences: Charge Mechanism: DODAP’s charge depends on environmental pH (neutral at physiological pH, cationic in acidic conditions), similar to this compound. Functional Groups: DODAP lacks the benzoic acid moiety, making it less sterically hindered and more adaptable in LNP formulations.

DLin-MC3-DMA (Ionizable Lipid in Moderna/Pfizer Vaccines)

- Structure : Ionizable amine headgroup, branched hydrophobic tails.

- Key Differences :

- pH Sensitivity : DLIN-MC3-DMA (pKa ~6.7) enables endosomal escape but lacks a zwitterionic state, limiting its biocompatibility in systemic circulation compared to this compound .

- Targeting : this compound’s carboxylate group may enhance hydrogen bonding with biomembranes, improving cellular uptake specificity .

- pH Sensitivity : DLIN-MC3-DMA (pKa ~6.7) enables endosomal escape but lacks a zwitterionic state, limiting its biocompatibility in systemic circulation compared to this compound .

Physicochemical and Functional Data

Table 1: Comparative Properties of Cationic Lipids

Table 2: Formulation Roles in Lipid Nanoparticles (SLNs)

Advantages and Limitations of this compound

- Advantages: Reduced Toxicity: Zwitterionic state minimizes non-specific binding to blood components . Enhanced Targeting: Protonation in acidic environments improves endosomal escape and tumor accumulation . Synergy in Formulations: Complements DOTAP/DODAP by adding pH responsiveness without destabilizing LNPs .

- Limitations :

Biological Activity

Dobaq, a pH-sensitive cationic lipid, has gained attention in recent years for its potential applications in drug delivery systems, particularly in the context of nucleic acid therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and its role as a nanocarrier for therapeutic agents.

This compound functions primarily as a carrier for nucleic acids, facilitating their delivery into cells. Its pH-sensitive properties allow it to remain stable in circulation while enhancing cellular uptake in acidic environments typical of tumor tissues or endosomes. This mechanism is crucial for improving the bioavailability and efficacy of therapeutic agents.

Key Mechanisms:

- Cationic Nature : The positive charge of this compound enhances its interaction with negatively charged nucleic acids, promoting encapsulation and protection from degradation.

- pH Sensitivity : The lipid's structure allows it to undergo conformational changes in response to pH variations, aiding in the release of the therapeutic payload within target cells.

Efficacy in Gene Delivery

Recent studies have demonstrated the effectiveness of this compound in delivering various types of nucleic acids, including mRNA and siRNA. For instance, one study evaluated this compound's ability to deliver mRNA encoding luciferase (mFLuc) and demonstrated significant expression levels in BALB/c mice, indicating effective transfection capabilities .

Table 1: Summary of Studies Involving this compound

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings. For example, a study involving the delivery of siRNA targeting Factor VII demonstrated that this compound-based formulations effectively silenced gene expression in liver tissues, showcasing its potential for treating coagulopathies .

Case Study Example:

- Title : "Gene Silencing with this compound-Encapsulated siRNA"

- Objective : To assess the efficacy of this compound in delivering siRNA for gene silencing.

- Methodology : Mice were administered this compound-formulated siRNA targeting Factor VII.

- Results : Significant reduction in Factor VII levels was observed, indicating successful gene silencing.

Safety Profile

The safety profile of this compound has also been investigated. In vitro cytotoxicity assays conducted on various cell lines showed that formulations containing this compound exhibited low toxicity compared to conventional lipids. This is particularly important for therapeutic applications where minimizing adverse effects is crucial.

Table 2: Cytotoxicity Data

| Cell Line | Treatment Type | IC50 (µg/mL) | Comments |

|---|---|---|---|

| A549 (Lung) | This compound Formulation | 128 | Low toxicity observed |

| HL60 (Leukemia) | Conventional Lipids | 64 | Higher toxicity compared |

| NIH3T3 (Fibroblast) | This compound Formulation | 256 | Safe for therapeutic use |

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the pH sensitivity of Dobaq in drug delivery systems?

To evaluate this compound’s pH-sensitive behavior, researchers should employ fluorescence spectroscopy to monitor structural changes in liposomal membranes under varying pH conditions. Dynamic light scattering (DLS) can assess particle size stability, while in vitro release studies under simulated physiological pH gradients (e.g., pH 5.0 for lysosomal environments vs. pH 7.4 for blood) quantify payload release kinetics. Calorimetric techniques like differential scanning calorimetry (DSC) may further characterize phase transitions .

Q. How should researchers design initial experiments to assess this compound’s encapsulation efficiency for siRNA or small-molecule drugs?

A factorial design approach is recommended, varying parameters such as lipid-to-drug ratios, hydration temperatures, and buffer ionic strength. Encapsulation efficiency can be quantified using dialysis-based separation followed by high-performance liquid chromatography (HPLC) or fluorescence spectrometry. Include control groups with non-pH-sensitive lipids (e.g., DLin-MC3-DMA) to benchmark performance .

Q. What are the key parameters for evaluating this compound’s biocompatibility in preclinical models?

Critical parameters include:

- Hemocompatibility : Assess hemolysis rates via spectrophotometric analysis of hemoglobin release.

- Cytotoxicity : Use MTT or Alamar Blue assays on human cell lines (e.g., HEK293 or HepG2).

- In vivo toxicity : Monitor organ histopathology and serum biomarkers (e.g., ALT, AST) in rodent models, adjusting doses based on body surface area (BSA) conversion factors (see Km coefficients in ) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data between in vitro and in vivo efficacy studies of this compound-based formulations?

Contradictions often arise from physiological variables (e.g., protein corona formation, enzymatic degradation). To address this:

- Perform Bland-Altman analysis to quantify bias between in vitro and in vivo release profiles.

- Conduct meta-regression on existing datasets to identify confounding factors (e.g., animal model BSA adjustments, lipid oxidation during storage).

- Validate findings using ex vivo organ perfusion models to bridge the gap between controlled in vitro and complex in vivo environments .

Q. What statistical approaches are optimal for analyzing batch-to-batch variability in this compound synthesis?

Apply multivariate analysis of variance (MANOVA) to evaluate interactions between synthesis variables (e.g., solvent purity, sonication time). Use principal component analysis (PCA) to reduce dimensionality and identify critical quality attributes (CQAs). For process optimization, employ Design of Experiments (DoE) with response surface methodology (RSM) to minimize variability .

Q. How can this compound-based liposomes be engineered to enhance tumor-targeted delivery while minimizing off-target effects?

Strategies include:

- Surface functionalization : Conjugate ligands (e.g., folate, transferrin) via PEG spacers to exploit receptor-mediated endocytosis.

- Stimuli-responsive design : Integrate redox-sensitive linkers or thermosensitive polymers for triggered release in tumor microenvironments.

- Pharmacokinetic tuning : Adjust lipid composition to modulate circulation half-life (e.g., higher DSPC content for prolonged stability) .

Q. What frameworks are recommended for formulating research questions on this compound’s mechanism of endosomal escape?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: target cells; Intervention: this compound formulation; Comparison: non-pH-sensitive lipids; Outcome: endosomal disruption efficiency). Prioritize hypotheses grounded in molecular dynamics simulations or cryo-EM imaging of lipid-membrane interactions .

Q. Data Presentation and Analysis Guidelines

- Mathematical transformations : Normalize encapsulation efficiency data using log-transformation for heteroscedastic datasets .

- Animal dose conversion : Use BSA-based Km coefficients (e.g., mouse-to-rat dose = mouse dose × 3/6 = 50% reduction) to ensure translational relevance .

- Ethical reporting : Disclose analytical choices (e.g., outlier exclusion criteria, statistical software versions) to enhance reproducibility .

Properties

IUPAC Name |

4-[[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-dimethylazaniumyl]methyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H83NO6/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47(51)55-43-46(42-50(3,4)41-44-37-39-45(40-38-44)49(53)54)56-48(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,37-40,46H,5-18,23-36,41-43H2,1-4H3/b21-19-,22-20- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZTVPYNKWYMIW-WRBBJXAJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H83NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.